![molecular formula C13H11N3O B6496960 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile CAS No. 1305014-00-9](/img/structure/B6496960.png)

4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

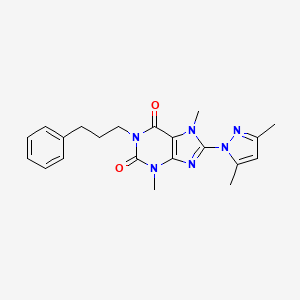

This compound is a derivative of pyrimidone . It is an impurity of Fimasartan, a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidone core and a benzonitrile group . The structure of a similar compound in PI3Kγ was solved, revealing a binding mode in agreement with the SAR observed on PI3Kβ .Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacted with aniline, it resulted in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .作用机制

Target of Action

Similar compounds have been used in the fabrication of functional supramolecular assemblies and materials .

Mode of Action

The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction . It forms hydrogen bonds with single-ion conductive polymer electrolytes (SIPE), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and 4-styrenesulfonyl (phenylsulfonyl) imide lithium (SSPSILi) .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of functional supramolecular assemblies and materials . It exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties .

Pharmacokinetics

The compound’s high association constants suggest it may have good bioavailability .

Result of Action

The compound forms highly porous network structures with excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) . The resulting composite membrane exhibits a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pH. For instance, its self-assembling behavior is pH-responsive , and its thermal stability exceeds 300°C .

未来方向

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the activity of similar compounds against various diseases and infections . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis .

生化分析

Biochemical Properties

It is known that the compound can react with aliphatic amines to give corresponding acetamides . The compound’s interactions with enzymes, proteins, and other biomolecules are yet to be explored.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized

属性

IUPAC Name |

4-[(4-methyl-6-oxopyrimidin-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-10-6-13(17)16(9-15-10)8-12-4-2-11(7-14)3-5-12/h2-6,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUAAXGVYPLUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B6496905.png)

![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)

![2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6496912.png)

![6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6496914.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B6496945.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B6496947.png)

![6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6496964.png)

![7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6496966.png)